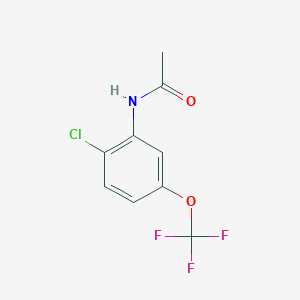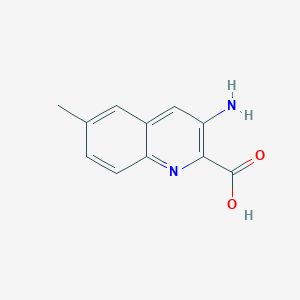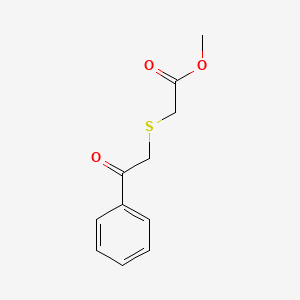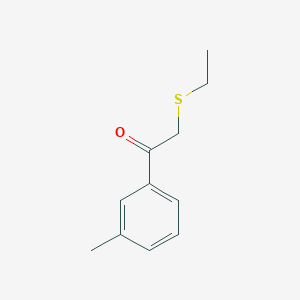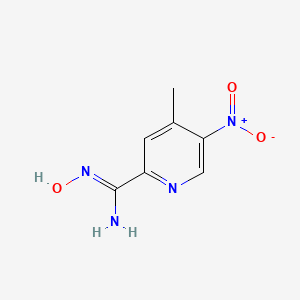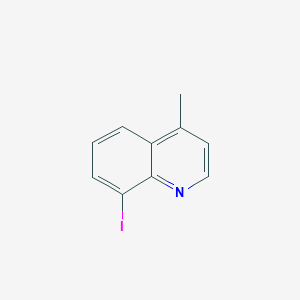
(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of tert-butyl, methoxy, diphenylphosphanyl, and xanthenyl groups, which contribute to its distinct chemical properties.
準備方法
The synthesis of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the key intermediates, followed by their sequential coupling and functional group modifications. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, temperature control, and purification techniques such as chromatography.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of methoxy and tert-butyl groups allows for selective oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, facilitated by the presence of reactive sites on the phenyl and xanthenyl rings.
Common Reagents and Conditions: Typical reagents include organometallic compounds, acids, bases, and solvents like dichloromethane or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
科学的研究の応用
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique catalytic properties.
Biology: The compound’s structural features make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and fine chemicals.
作用機序
The mechanism by which ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The presence of phosphanyl and sulfinamide groups allows for coordination with transition metals, facilitating electron transfer processes and enhancing catalytic efficiency.
類似化合物との比較
Compared to other similar compounds, ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide: This compound shares similar structural features but may differ in the specific arrangement of functional groups.
Polychlorinated biphenyls (PCBs): These compounds have similar structural complexity but differ significantly in their chemical properties and applications.
Chiral diamine ligands: These compounds, such as (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine, are used in similar catalytic applications but have different structural features.
特性
分子式 |
C48H58NO3PS |
|---|---|
分子量 |
760.0 g/mol |
IUPAC名 |
N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C48H58NO3PS/c1-45(2,3)38-30-32(31-39(43(38)51-13)46(4,5)6)41(49(12)54(50)47(7,8)9)35-26-20-27-36-42(35)52-44-37(48(36,10)11)28-21-29-40(44)53(33-22-16-14-17-23-33)34-24-18-15-19-25-34/h14-31,41H,1-13H3/t41-,54?/m0/s1 |
InChIキー |
VLCGVEPBXGGMMZ-IVPGLRDLSA-N |
異性体SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
正規SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


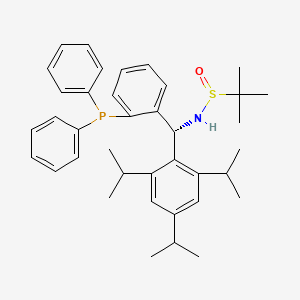




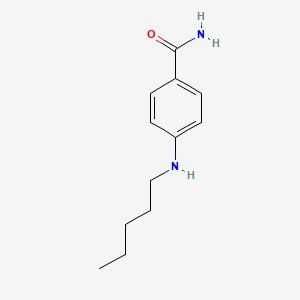
![3-[[1-(7-Methoxy-2-oxochromene-3-carbonyl)piperidine-4-carbonyl]amino]propyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B13652767.png)

